molecular formula C14H13N3O4 B5625215 4-ethoxy-3-nitro-N-2-pyridinylbenzamide

4-ethoxy-3-nitro-N-2-pyridinylbenzamide

Cat. No. B5625215
M. Wt: 287.27 g/mol
InChI Key: BHDOXAZTFXTKDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-ethoxy-3-nitro-N-2-pyridinylbenzamide often involves multi-step chemical reactions, including nitration, amidation, and etherification. For instance, a method for synthesizing related compounds involves the nucleophilic substitution reactions followed by preparative HPLC purification to achieve high purity and yield (Hayashi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound revealed a tetra-substituted pyrrolidine ring with specific substituents, providing insights into the stereochemistry and conformational preferences of these molecules (Pedroso et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound can be inferred from similar compounds, which undergo various reactions such as nitration, reduction, and condensation. For example, the nitration of pyridine-N-oxide derivatives, which is relevant to the pyridinyl group in the target compound, has been studied to understand the directive influence of substituents on nitration positions (Hertog et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of compounds similar to this compound can be assessed using various analytical techniques. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties and intermolecular interactions (Rowan & Holt, 1997).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of this compound can be inferred from studies on similar molecules. Spectroscopic techniques, such as NMR and IR spectroscopy, are commonly used to characterize the chemical structure and functional groups of these compounds. For instance, a study on Co(II) and Ni(II) complexes of a related compound explored its spectroscopic properties and reactivity (Gomathi & Selvameena, 2018).

properties

IUPAC Name

4-ethoxy-3-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-12-7-6-10(9-11(12)17(19)20)14(18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDOXAZTFXTKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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